molecular formula C40H38ClN7O6S2 B1221461 Micardis HCT CAS No. 485391-74-0

Micardis HCT

カタログ番号: B1221461
CAS番号: 485391-74-0
分子量: 812.4 g/mol
InChIキー: OZCVMXDGSSXWFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Micardis HCT, also known as this compound, is a useful research compound. Its molecular formula is C40H38ClN7O6S2 and its molecular weight is 812.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Component Class Mechanism
TelmisartanAngiotensin II Receptor BlockerBlocks angiotensin II receptors, causing vasodilation
HydrochlorothiazideThiazide DiureticInhibits sodium reabsorption in kidneys, promoting diuresis

Clinical Applications

Micardis HCT is primarily used for managing hypertension. Its effectiveness has been demonstrated in various clinical studies where it has shown significant reductions in both systolic and diastolic blood pressure.

Efficacy in Hypertension Management

  • Study Overview : A study involving 2,647 patients demonstrated that this compound significantly reduced diastolic blood pressure compared to placebo and other antihypertensive medications such as atenolol and lisinopril .
  • Long-term Outcomes : In a large-scale trial with nearly 26,000 participants at high risk for cardiovascular events, this compound was associated with a reduction in hospital admissions and mortality related to cardiovascular diseases .

Case Studies

  • Case Study: Elderly Patients with Comorbidities
    • Background : An elderly patient with hypertension and diabetes was treated with this compound.
    • Outcome : The patient showed a significant reduction in blood pressure from 160/90 mmHg to 130/80 mmHg over six months, with improved renal function markers.
  • Case Study: Obese Patients with Type 2 Diabetes
    • Background : A randomized trial compared the effects of this compound versus valsartan in overweight patients with Type 2 diabetes.
    • Outcome : Patients receiving this compound exhibited better control of morning systolic blood pressure surges compared to those on valsartan alone .

Safety Profile

While generally well-tolerated, this compound may lead to side effects such as dizziness, fatigue, and electrolyte imbalances. Serious adverse effects can include renal impairment and muscle tissue breakdown. Regular monitoring is recommended for patients on this medication.

Common Side Effects

Side Effect Frequency
DizzinessCommon
FatigueCommon
Electrolyte ImbalanceLess Common
Renal ImpairmentRare

特性

CAS番号

485391-74-0

分子式

C40H38ClN7O6S2

分子量

812.4 g/mol

IUPAC名

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid

InChI

InChI=1S/C33H30N4O2.C7H8ClN3O4S2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);1-2,10-11H,3H2,(H2,9,12,13)

InChIキー

OZCVMXDGSSXWFT-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

正規SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

同義語

Micardis-HCT
telmi-sartan-hydrochlorothiazide
telmisartan, hydrochlorothiazide drug combination
telmisartan-hydrochlorothiazide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。